molecular formula C26H29N3O6 B2968636 Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate CAS No. 899972-46-4

Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate

Cat. No.: B2968636
CAS No.: 899972-46-4
M. Wt: 479.533
InChI Key: ULKLAZDHJJYJTE-UHFFFAOYSA-N
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Description

Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a spiro heterocyclic compound characterized by a complex fused-ring system. Its structure includes a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group at position 2, an ethoxy substituent at position 7, and a spiro-linked piperidine ring esterified at the 1'-position (Fig. 1). The molecular formula is C25H29N3O5 (MW: 451.5 g/mol), with a SMILES representation of CCOC(=O)N1CCC2(CC1)Oc1c(OCC)cccc1C1CC(c3cccc(O)c3)=NN12 .

Properties

IUPAC Name

ethyl 2-(1,3-benzodioxol-5-yl)-7-ethoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O6/c1-3-31-22-7-5-6-18-20-15-19(17-8-9-21-23(14-17)34-16-33-21)27-29(20)26(35-24(18)22)10-12-28(13-11-26)25(30)32-4-2/h5-9,14,20H,3-4,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKLAZDHJJYJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3(CCN(CC3)C(=O)OCC)N4C2CC(=N4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that this compound might interact with its targets in a similar manner, leading to changes in cell cycle progression and cell survival.

Biochemical Pathways

Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure. This could potentially affect various downstream cellular processes, including cell division and intracellular transport.

Biological Activity

Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a complex organic compound with potential biological activity. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the benzo[d][1,3]dioxole moiety and subsequent modifications to introduce the ethoxy and piperidine groups. The detailed synthetic pathway can be summarized as follows:

  • Formation of Benzo[d][1,3]dioxole : This is achieved through standard organic synthesis techniques involving dioxole derivatives.
  • Introduction of Ethoxy Group : The ethoxy group is typically introduced via an alkylation reaction.
  • Construction of the Spirocyclic Structure : This involves cyclization reactions that create the spiro framework with the pyrazolo and oxazine components.
  • Final Carboxylation : The carboxylate group is added in the final step to yield the target compound.

The overall yield and purity of the synthesized compound are crucial for subsequent biological testing.

Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Cytotoxicity Assays : Compounds with similar structures have shown IC50 values ranging from 16.19 μM to 17.16 μM against various cancer cell lines such as HCT-116 and MCF-7 . These values suggest that the compound may possess comparable or enhanced cytotoxic effects.

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of Cell Proliferation : Through various pathways including apoptosis induction and cell cycle arrest.
  • Targeting Specific Enzymes : Some studies suggest that these compounds may inhibit specific kinases or enzymes involved in cancer progression.

Neuroprotective Effects

Emerging research has also highlighted potential neuroprotective effects associated with similar compounds:

  • Neurotoxicity Studies : Compounds with structural similarities have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties reveal that certain derivatives exhibit activity against various bacterial strains. The specific mechanisms remain under investigation but may involve disruption of bacterial cell membranes or inhibition of DNA replication.

Case Study 1: Anticancer Activity in vitro

A study conducted on a series of benzo[d][1,3]dioxole derivatives demonstrated their potential as anticancer agents. The study utilized MTT assays to evaluate cytotoxicity against multiple cancer cell lines, revealing promising results with several compounds exhibiting significant growth inhibition.

Case Study 2: Neuroprotective Effects

In a neuroprotection study using a rat model, a benzo[d][1,3]dioxole derivative was shown to significantly reduce neuronal death in models of ischemia-reperfusion injury. The mechanism was attributed to its antioxidant properties and modulation of neuroinflammatory responses.

Comparison with Similar Compounds

Key Observations :

  • Ester vs. Ketone Moieties: Replacement of the 1'-carboxylate group with an acetyl group (e.g., 1-(2-(4-methoxyphenyl)-...ethanone, MW: 391.5) reduces polarity and alters pharmacokinetic profiles .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : The target compound (451.5 g/mol) is heavier than analogs with smaller substituents (e.g., 421.5 g/mol for the 4-methoxyphenyl derivative) .
  • LogP Predictions : Ethoxy and benzo[d][1,3]dioxol-5-yl groups likely increase lipophilicity compared to hydroxyl or methoxy analogs, impacting membrane permeability .
  • Synthetic Yield : Microwave-assisted synthesis (used for spiro-pyrazolo-oxazines in ) typically achieves yields >70%, superior to conventional methods (~50%) .

Antimicrobial Activity

Spiro-pyrazolo-oxazines with 4-substituted phenyl groups (e.g., 4-methoxyphenyl) exhibit antibacterial activity at MIC values of 50–250 µg/mL against Staphylococcus aureus and Escherichia coli. The target compound’s methylenedioxyphenyl group may enhance activity due to improved hydrophobic interactions .

Neuroprotective and Anticancer Potential

Compounds with similar fused-ring systems (e.g., pyrazolo-triazolo-pyrimidines) show neuroprotective effects via kinase inhibition (e.g., AKT protein). The target compound’s spiro architecture may facilitate π-stacking with residues like W80 in AKT, akin to analogs in .

Similarity Indexing and Virtual Screening

Using Tanimoto coefficients (fingerprint-based), the target compound shares ~60–70% similarity with pyrazolo-triazolo-pyrimidine derivatives (e.g., Ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidin-5-yl)acetate), suggesting overlapping pharmacophores but distinct bioactivity profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this spirooxazine-piperidine hybrid compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of structurally analogous spirooxazine derivatives often involves multi-step protocols, such as cyclocondensation of pyrazolo precursors with substituted piperidines or oxazine-forming reagents. For example, and describe the use of α-chloroglycinates or substituted acetamides in Hantzsch-like cyclization reactions. Yield optimization may require fine-tuning solvent polarity (e.g., THF vs. DMSO), temperature gradients (e.g., -12°C for intermediate stabilization), and catalytic systems (e.g., potassium tert-butoxide in ). Monitoring intermediates via TLC (e.g., Rf values in ) ensures reaction progression.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Comprehensive characterization relies on:

  • 1H/13C-NMR : To verify spirocyclic connectivity and substituent regiochemistry. For example, δ 6.68–6.79 ppm in benzo[d][1,3]dioxole protons ( ) and piperidine/oxazine ring protons ( ).
  • FTIR : Peaks at ~1727 cm⁻¹ (ester carbonyl) and ~1650 cm⁻¹ (amide/oxazine C=N) confirm functional groups ( ).
  • Mass Spectrometry : High-resolution MS validates molecular ion peaks and fragmentation patterns.

Q. How can researchers design preliminary biological assays to evaluate this compound’s activity?

  • Methodological Answer : Initial screening should align with structural analogs. For spirooxindole derivatives ( ), in vitro assays targeting enzymes like acetylcholinesterase (AChE) or microbial growth inhibition (e.g., Mycobacterium tuberculosis) are common. Use concentration-response curves (0.1–100 µM) and reference standards (e.g., isoniazid MIC = 0.2 µg/mL in ). Cell viability assays (MTT/XTT) assess cytotoxicity prior to mechanistic studies.

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for spirooxazine-piperidine hybrids?

  • Methodological Answer : Discrepancies often arise from stereochemical variations or substituent electronic effects. For example, shows that chloro-substituted spirooxindoles exhibit enhanced antitubercular activity (MIC = 12.5 µg/mL) due to improved membrane permeability. Computational docking (e.g., AutoDock Vina) can model interactions with target proteins, while QSAR studies correlate electronic descriptors (Hammett σ) with bioactivity. Cross-validate findings with analogs from (e.g., fluorophenyl vs. pyridinyl substituents).

Q. How can in silico modeling predict metabolic stability or off-target effects of this compound?

  • Methodological Answer : Use tools like SwissADME to predict pharmacokinetic properties (logP, CYP450 inhibition). Molecular dynamics simulations (e.g., GROMACS) assess binding stability to off-target receptors (e.g., serotonin transporters in ). For metabolic pathways, dock the compound with cytochrome P450 isoforms (CYP3A4/2D6) using Glide SP precision.

Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) resolves enantiomers, as demonstrated for ethyl piperidine carboxylates in . For diastereomers, use preparative TLC (silica gel, benzene–EtOH 4:1 in ) or centrifugal partition chromatography (CRDC subclass RDF2050104).

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to minimize false positives in neuroprotective assays?

  • Methodological Answer : Incorporate positive controls (e.g., Caryophyllene in ) and orthogonal assays (e.g., ROS scavenging + AChE inhibition). Use ANOVA with post-hoc Tukey tests to compare groups. For neuroinflammatory models, measure IL-6/TNF-α levels via ELISA alongside cellular viability.

Q. What statistical frameworks address batch-to-batch variability in synthetic yields?

  • Methodological Answer : Apply Design of Experiments (DoE) principles (e.g., Box-Behnken design) to optimize parameters like solvent ratio, temperature, and catalyst loading. Use multivariate regression to identify critical factors ( ). For reproducibility, report yield ranges (e.g., 82–97% in ) with standard deviations across ≥3 batches.

Q. How can AI-driven tools like COMSOL Multiphysics enhance process simulation for scaling up synthesis?

  • Methodological Answer : AI-integrated platforms automate reaction parameter optimization (e.g., residence time in continuous flow reactors) and predict thermal runaway risks. highlights AI for real-time adjustments in "smart laboratories," reducing iterative trial-and-error.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.